
N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide
説明
N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as CPP-115, is a novel and potent inhibitor of the enzyme GABA aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits for various neurological disorders.
作用機序
N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide exerts its pharmacological effects by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is the main inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide can potentially reduce neuronal excitability and prevent seizures, anxiety, and addiction.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can potentially reduce neuronal excitability and prevent seizures, anxiety, and addiction. Furthermore, N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. This makes it a promising candidate for clinical development as a potential therapeutic agent.
実験室実験の利点と制限
N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide has several advantages for lab experiments, including its potent and selective inhibition of GABA-AT and its favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide, including:
1. Clinical trials to evaluate its safety and efficacy in various neurological disorders, including epilepsy, anxiety, and addiction.
2. Further studies on its pharmacokinetic properties, including its metabolism and excretion, to optimize dosing regimens and minimize potential side effects.
3. Development of more efficient and cost-effective synthesis methods for N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide to facilitate its use in lab experiments and clinical trials.
4. Exploration of its potential as a tool compound for studying GABAergic neurotransmission and its role in various neurological disorders.
5. Investigation of its potential as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia.
In conclusion, N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide is a novel and potent inhibitor of GABA-AT with potential therapeutic benefits for various neurological disorders. Its mechanism of action involves enhancing GABAergic neurotransmission, leading to reduced neuronal excitability and potential anticonvulsant, anxiolytic, and anti-addictive effects. Future research on N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide will help to further elucidate its pharmacological properties and potential therapeutic applications.
科学的研究の応用
N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide can increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Furthermore, N-(1-cycloheptyl-3-piperidinyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders.
特性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-6-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-14-17(23-12-11-22-14)18(21)19-15-7-6-10-20(13-15)16-8-4-2-3-5-9-16/h15-16H,2-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCRHIQABFNSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OCCO1)C(=O)NC2CCCN(C2)C3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



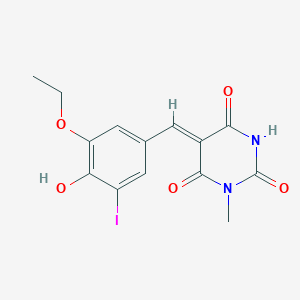
![6-chloro-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3903325.png)
![2-{[methyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl}benzonitrile](/img/structure/B3903327.png)
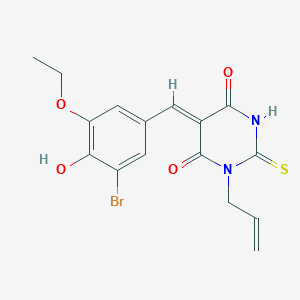
![1-(4-fluorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one](/img/structure/B3903342.png)
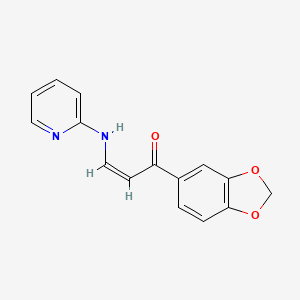

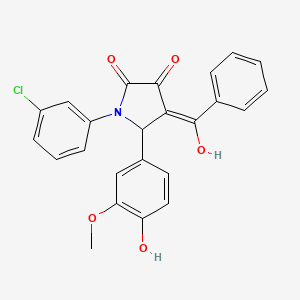
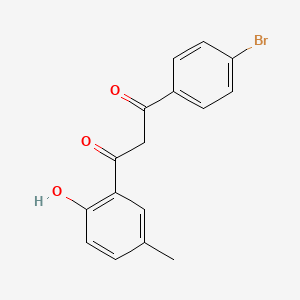
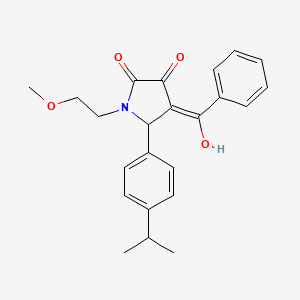
![2-iodo-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B3903404.png)
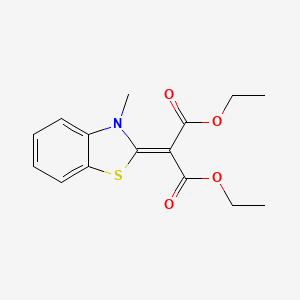
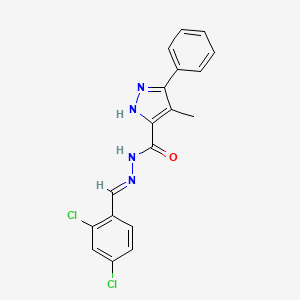
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903431.png)